2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3
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Overview
Description
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is a labeled analogue of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide, which is a major metabolite of Lysergamide. This compound is often used as an internal standard in various analytical applications . It has a molecular formula of C20H22D3N3O3 and a molecular weight of 358.45 .
Preparation Methods
The synthesis of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 involves several stepsThe final step involves the incorporation of the deuterium atoms to obtain the labeled compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like methanol and DMSO, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of lysergamide derivatives.
Biology: In metabolic studies to trace the pathways and transformations of lysergamide compounds.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysergamide-based drugs.
Industry: In the development of new pharmaceuticals and the optimization of synthetic processes
Mechanism of Action
The mechanism of action of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is primarily used to trace the metabolic fate of lysergamide compounds. It binds to the same receptors and undergoes similar metabolic transformations as its non-labeled counterpart, allowing researchers to study its pharmacokinetics and pharmacodynamics in detail.
Comparison with Similar Compounds
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide: The non-labeled version of the compound.
Lysergamide: The parent compound from which the derivatives are synthesized.
2-Oxo-3-hydroxylysergic Acid Methyl Propyl Amide: Another derivative with similar structural features
The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements in research applications.
Properties
CAS No. |
1322625-15-9 |
---|---|
Molecular Formula |
C20H25N3O3 |
Molecular Weight |
358.456 |
IUPAC Name |
(6aR,9R)-5a-hydroxy-N-methyl-5-oxo-N-propyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-4-8-22(2)18(24)12-9-14-13-6-5-7-15-17(13)20(26,19(25)21-15)10-16(14)23(3)11-12/h5-7,9,12,16,26H,4,8,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1/i3D3 |
InChI Key |
PSQLKUJBRLOLIQ-VRYGKQTCSA-N |
SMILES |
CCCN(C)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C |
Synonyms |
(8β)-9,10-Didehydro-2,3-dihydro-3-hydroxy-N,6-dimethyl-2-oxo-N-propylergoline-8-carboxamide-d3; 2-Oxo-3-hydroxy LAMPA-d3; 2-Oxo-3-hydroxylysergic Acid-d3 Methyl Propyl Amide; |
Origin of Product |
United States |
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